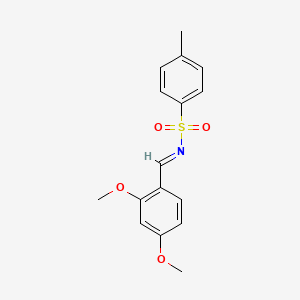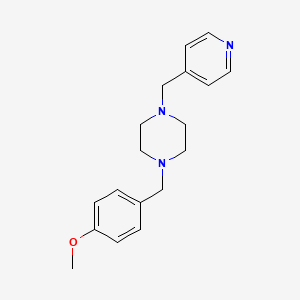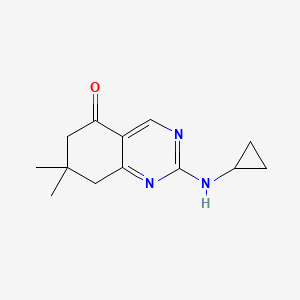
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine, also known as IPIP, is a purine derivative that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. IPIP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Aplicaciones Científicas De Investigación
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine involves the inhibition of adenosine deaminase, an enzyme that plays a key role in the metabolism of adenosine. Adenosine is an important signaling molecule in the body that regulates a variety of physiological processes. By inhibiting adenosine deaminase, this compound increases the levels of adenosine, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine is that it is a relatively simple molecule to synthesize, making it readily available for use in lab experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine. One area of interest is the development of more water-soluble derivatives of this compound, which would make it easier to use in certain experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of Parkinson's disease. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of its potential use as a pharmaceutical agent.
Métodos De Síntesis
The synthesis of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine involves a series of chemical reactions starting with the reaction of 2-amino-6-chloropurine with isopropylamine to yield 2-amino-6-(isopropylamino)purine. This compound is then reacted with piperazine to yield this compound. The synthesis of this compound has been optimized and can be carried out in high yields with good purity.
Propiedades
IUPAC Name |
8-(4-propan-2-ylpiperazin-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7/c1-8(2)18-3-5-19(6-4-18)12-16-9-10(13)14-7-15-11(9)17-12/h7-8H,3-6H2,1-2H3,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSJSETWIGBAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC3=NC=NC(=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)
![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)

![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)


![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

